Enantiomeric Purity and Chiral Integrity: Fmoc-D-alanyl chloride vs. Fmoc-L-alanyl chloride in Diastereomeric Peptide Formation
Fmoc-D-alanyl chloride ensures incorporation of the D-alanine stereoisomer with >99% enantiomeric excess, a critical parameter for the synthesis of D-amino acid-containing peptides where diastereomeric contamination from the L-enantiomer can abolish biological activity . In contrast, Fmoc-L-alanyl chloride delivers the opposite stereochemistry, leading to inactive or differently active diastereomers when substituted inadvertently.
| Evidence Dimension | Enantiomeric Purity (Stereochemical Identity) |
|---|---|
| Target Compound Data | >99% enantiomeric excess (D-alanine configuration) |
| Comparator Or Baseline | Fmoc-L-alanyl chloride (>99% ee, L-alanine configuration) |
| Quantified Difference | Opposite absolute stereochemistry; cross-contamination yields diastereomeric peptides |
| Conditions | Chiral HPLC or NMR analysis of derived peptides |
Why This Matters
Selection of Fmoc-D-alanyl chloride over Fmoc-L-alanyl chloride is mandatory when D-alanine is required for the target peptide sequence, as the L-enantiomer produces a structurally distinct diastereomer with divergent bioactivity and pharmacokinetics.
